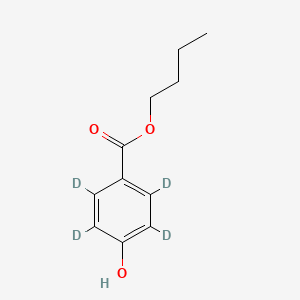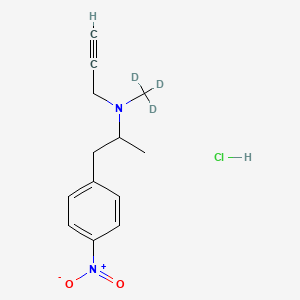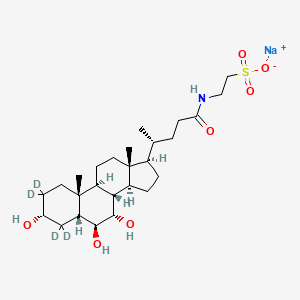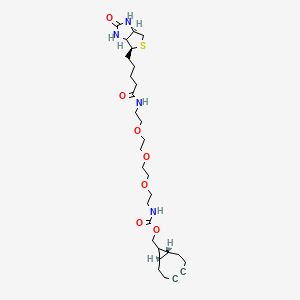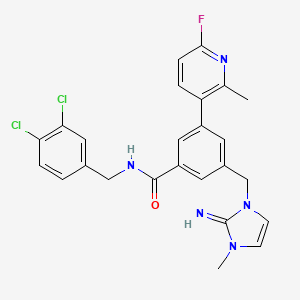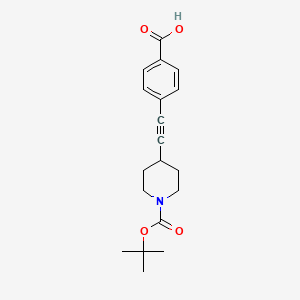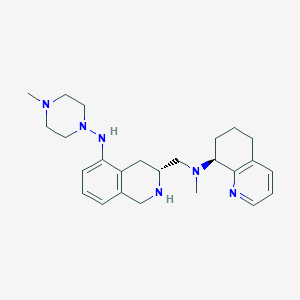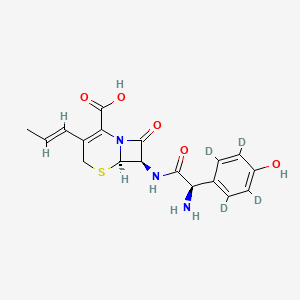
Cefprozil-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefprozil-d4 is a deuterium-labeled analogue of cefprozil, a second-generation cephalosporin antibiotic. It is used primarily in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cefprozil. The deuterium atoms replace hydrogen atoms in the cefprozil molecule, providing a stable isotope that can be easily traced using mass spectrometry techniques .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cefprozil-d4 involves the incorporation of deuterium atoms into the cefprozil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the cefprozil structure.
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Large-Scale Hydrogen-Deuterium Exchange: Utilizing industrial reactors to facilitate the exchange of hydrogen with deuterium.
化学反応の分析
Types of Reactions: Cefprozil-d4, like cefprozil, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can occur at various positions in the this compound molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Products formed from the oxidation of this compound.
Reduced Derivatives: Products formed from the reduction of this compound.
Substituted Derivatives: Products formed from substitution reactions
科学的研究の応用
Cefprozil-d4 has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cefprozil in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of cefprozil.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving cefprozil.
Analytical Method Development: Employed in the development and validation of analytical methods for the quantification of cefprozil and its metabolites in biological samples
作用機序
Cefprozil-d4, like cefprozil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria. The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall synthesis .
類似化合物との比較
Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.
Cefaclor: A second-generation cephalosporin used to treat similar infections.
Cefoxitin: A cephamycin antibiotic with a broader spectrum of activity against anaerobes.
Cefotetan: A second-generation cephalosporin with similar uses.
Comparison:
Cefprozil-d4 vs. Cefuroxime: Both have similar antibacterial spectra, but this compound is used primarily in pharmacokinetic studies due to its deuterium labeling.
This compound vs. Cefaclor: this compound has a broader spectrum of activity against certain gram-negative bacteria.
This compound vs. Cefoxitin: Cefoxitin has better activity against anaerobes compared to this compound.
This compound vs. Cefotetan: Both have similar uses, but cefotetan has a longer half-life.
特性
分子式 |
C18H19N3O5S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1/i4D,5D,6D,7D |
InChIキー |
WDLWHQDACQUCJR-BMKVJPEASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N)[2H])[2H])O)[2H] |
正規SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
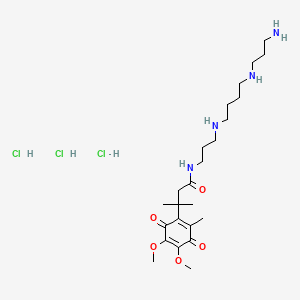
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
